Kinase Inhibition Profile: Quantified Activity Against Pfmrk, CDK1, and PfPK5
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a distinct kinase inhibition profile when compared to its unsubstituted parent scaffold. While the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one generally lacks reported inhibitory activity against these specific kinases, the 9-bromo derivative demonstrates quantifiable inhibition. Specifically, it shows an IC50 of 3,500 nM against Plasmodium falciparum cyclin-dependent protein kinase Pfmrk, and 12,000 nM against human Cyclin-dependent kinase 1 (CDK1)/cyclin B [1]. This profile is in contrast to other halogenated derivatives, such as certain 9-chloro analogs, which have been reported with potent nanomolar activity against PI3Kδ (IC50 = 374 nM) [2], highlighting that the specific halogen and its position dictate target selectivity and potency.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 3,500 nM (Pfmrk); 12,000 nM (CDK1/cyclin B) |
| Comparator Or Baseline | Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one (no reported activity against these kinases); 9-chloro-pyrido[1,2-a]pyrimidin-4-one derivative (IC50 = 374 nM against PI3Kδ) |
| Quantified Difference | Target compound shows micromolar-range activity against specific kinases, whereas a related 9-chloro derivative exhibits nanomolar potency against a different kinase target (PI3Kδ). |
| Conditions | In vitro kinase inhibition assays using recombinant enzymes; specific assay details available in BindingDB entries. |
Why This Matters
This kinase inhibition fingerprint defines the compound's utility in antimalarial and cell cycle research, and precludes its simple substitution with other pyridopyrimidinones due to divergent target engagement profiles.
- [1] BindingDB Entry BDBM50409725 (CHEMBL1213804). Affinity data for 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one. View Source
- [2] BindingDB Entry BDBM50394897 (CHEMBL2165498). Affinity data for a 9-chloro-pyrido[1,2-a]pyrimidin-4-one derivative. View Source
